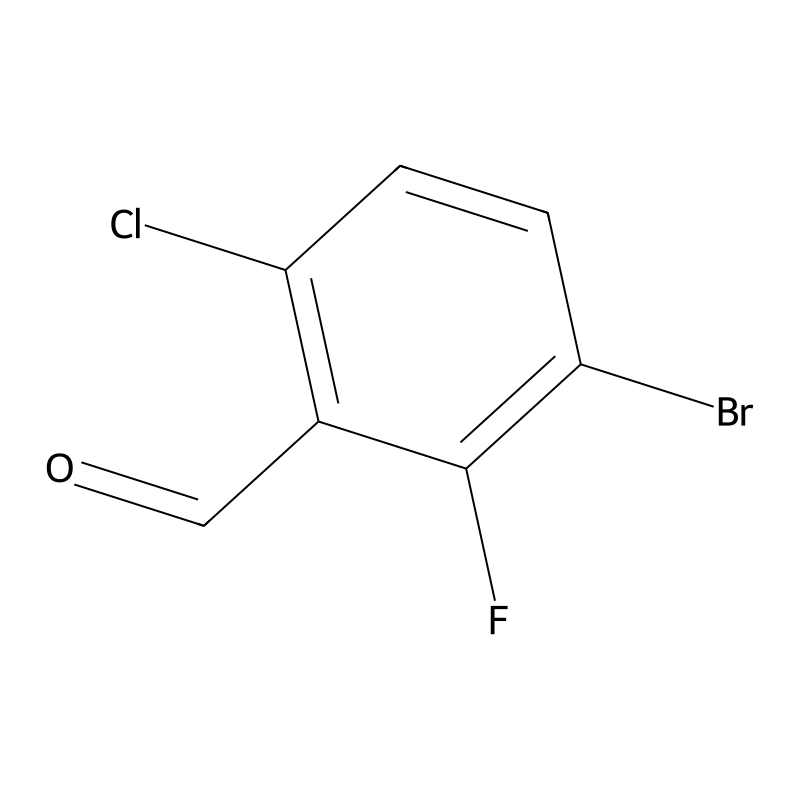

3-Bromo-6-chloro-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1) is a highly specialized, polyhalogenated aromatic building block extensively procured for advanced pharmaceutical and agrochemical synthesis. Featuring an aldehyde moiety flanked by three distinct halogens—a 2-fluoro, 3-bromo, and 6-chloro group—this compound provides a highly specific electronic and steric template. Its primary industrial value lies in its capacity to serve as a versatile linchpin for complex heterocycle construction, such as 1H-indazoles and tetrahydro-beta-carbolines, and as a scaffold for sequential, regioselective cross-coupling reactions. By offering orthogonal reactivity sites, it enables synthetic chemists to bypass lengthy protection-deprotection sequences, making it a critical raw material for process scale-up and discovery libraries [1].

Substituting 3-Bromo-6-chloro-2-fluorobenzaldehyde with simpler analogs, such as 3-bromobenzaldehyde or 2-bromo-6-chlorobenzaldehyde, severely compromises synthetic efficiency and regiocontrol. The absence of the highly electronegative 2-fluoro substituent eliminates the primary site for rapid nucleophilic aromatic substitution (SNAr), which is essential for single-step cyclizations into indazole cores. Furthermore, replacing this compound with symmetrical dihalo-aromatics results in poor regioselectivity during palladium-catalyzed cross-couplings, leading to statistical mixtures of products that require costly and time-consuming chromatographic separations. For procurement teams, downgrading to a less functionalized analog translates directly to increased downstream processing costs, lower overall yields, and the necessity of additional synthetic steps to achieve the same molecular complexity [1].

Orthogonal Reactivity for Sequential Cross-Coupling

The distinct carbon-halogen bond dissociation energies of the 3-bromo and 6-chloro substituents enable highly regioselective, sequential functionalization. In complex scaffold synthesis, the 3-bromo site can be selectively engaged in palladium-catalyzed etherification (e.g., using Pd RockPhos G3) with yields of 63%, leaving the 6-chloro site completely intact. This remaining chloride can subsequently undergo a distinct Suzuki cross-coupling[1].

| Evidence Dimension | Cross-coupling regioselectivity |

| Target Compound Data | 100% chemoselectivity for sequential coupling (Br first, then Cl) |

| Comparator Or Baseline | Symmetrical dihalo-benzaldehydes (e.g., 3,6-dibromobenzaldehyde) |

| Quantified Difference | Avoids the statistical product mixtures and ~50% yield cap inherent to symmetrical dihalo comparators. |

| Conditions | Pd-catalyzed cross-coupling (RockPhos G3, 90 °C) followed by Suzuki coupling. |

Procuring this orthogonally functionalized block eliminates the need for wasteful protection/deprotection steps, significantly reducing total synthesis cost.

High-Yielding Pictet-Spengler Cyclization Despite Steric Hindrance

Despite the severe steric hindrance imposed by di-ortho substitution (2-fluoro and 6-chloro groups flanking the aldehyde), the strong electron-withdrawing nature of these halogens highly activates the carbonyl carbon. In the synthesis of complex tetrahydro-beta-carboline cores for SERD antagonists, this compound achieves an 84% yield in acid-catalyzed Pictet-Spengler reactions with alkylated tryptamines [1].

| Evidence Dimension | Cyclization yield |

| Target Compound Data | 84% yield |

| Comparator Or Baseline | Standard sterically hindered ortho-substituted benzaldehydes |

| Quantified Difference | Maintains >80% yields where typical di-ortho substituted benzaldehydes suffer significant yield penalties due to steric blocking. |

| Conditions | 9:1 toluene/AcOH, 80 °C with tryptamine derivatives. |

Ensures high material throughput and minimal loss of expensive advanced intermediates during the construction of complex heterocycles.

Direct Precursor Suitability for 1H-Indazole Scaffolds

The presence of the 2-fluoro substituent adjacent to the aldehyde makes this compound an ideal precursor for the direct synthesis of highly functionalized 1H-indazoles. Reaction with hydrazine hydrate allows for rapid hydrazone formation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr), directly yielding 4-chloro-7-bromo-1H-indazole derivatives in a single operational step [1].

| Evidence Dimension | Synthetic step count for indazole formation |

| Target Compound Data | 1-step cyclization via SNAr |

| Comparator Or Baseline | 3-Bromo-6-chlorobenzaldehyde (lacks 2-fluoro group) |

| Quantified Difference | Eliminates the need for multi-step diazotization or harsh transition-metal catalyzed cyclizations required by non-fluorinated analogs. |

| Conditions | Hydrazine hydrate, refluxing 1,2-dimethoxyethane or ethanol. |

Procurement of this specific fluorinated building block cuts out multiple synthetic steps when targeting pharmaceutical indazole cores, lowering solvent and labor costs.

Synthesis of Orally Bioavailable SERD Antagonists

Due to its high efficiency in Pictet-Spengler reactions, this compound is a highly efficient starting material for constructing the heavily substituted tetrahydro-beta-carboline cores required for next-generation Selective Estrogen Receptor Degraders (SERDs) [1].

Rapid Library Generation of 4,7-Disubstituted Indazoles

The activated 2-fluoro group enables single-step condensation with hydrazines, making this compound a critical procurement choice for discovery programs needing rapid access to 4-chloro-7-bromo-1H-indazole libraries for kinase inhibitor screening [2].

Sequential Cross-Coupling for Complex Agrochemicals

The orthogonal reactivity of the 3-bromo and 6-chloro positions allows process chemists to perform sequential C-O, C-N, or C-C couplings without protecting groups, streamlining the manufacturing routes for highly functionalized agrochemical active ingredients[3].

References

- [1] ACS Med. Chem. Lett. 2023, Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists.

- [2] WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors.

- [3] Sinochem Nanjing Corporation: 3-Bromo-6-Chloro-2-Fluorobenzaldehyde - Introducing a Key Intermediary for the Forward-Thinking Lab.

XLogP3

Wikipedia

Dates

Explore Compound Types